N-methylaniline

Description

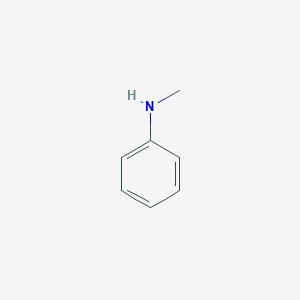

Structure

3D Structure

Properties

IUPAC Name |

N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBPFSWMIHJQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27082-18-4, 2739-12-0 (hydrochloride) | |

| Record name | Poly(N-methylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27082-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021841 | |

| Record name | N-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow to light-brown liquid with a weak, ammonia-like odor; [NIOSH], COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR., Yellow to light-brown liquid with a weak, ammonia-like odor. | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monomethyl aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

385.3 °F at 760 mmHg (NTP, 1992), 196.25 °C, 194-196 °C, 385.3 °F | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

175 °F (NTP, 1992), 175 °F, 175 °F CC, 79.5 °C c.c. | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monomethyl aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

1 to 5 mg/mL at 70.7 °F (NTP, 1992), SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, 5624 mg/l @ 25 °C, Solubility in water: none | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.989 | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.70 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.9 | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 106 °F (NTP, 1992), 0.45 [mmHg], 0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 39.9, 1 mmHg at 106 °F | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monomethyl aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS OR SLIGHTLY YELLOW LIQ, Yellow to light brown liquid. | |

CAS No. |

100-61-8 | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH45GK410O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline, N-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BY456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-71 °F (NTP, 1992), -57 °C, -71 °F | |

| Record name | N-METHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/17 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A-Z Guide to N-Methylaniline: Physicochemical Properties for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Physicochemical Properties of N-Methylaniline for Researchers, Scientists, and Drug Development Professionals.

This compound (NMA) is an aromatic secondary amine with significant applications as a solvent, an intermediate in the synthesis of dyes, agrochemicals, and other organic products, and as an antiknock agent for gasoline.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its safe handling, effective application in synthesis, and for predicting its behavior in various chemical and biological systems.

This whitepaper provides a comprehensive summary of the core physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and presents logical workflows relevant to laboratory practice.

General and Molecular Properties

This compound is a colorless to yellow or light brown oily liquid that tends to darken to a reddish-brown upon exposure to air and sunlight.[2][4] It possesses a characteristic weak, ammonia-like odor.[4][5]

Table 1: General and Molecular Identifiers for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | Monomethylaniline, N-Methylbenzenamine | [7] |

| CAS Number | 100-61-8 | [5] |

| Molecular Formula | C₇H₉N | [5] |

| Molecular Weight | 107.15 g/mol , 107.17 g/mol | [5][8][9] |

| Appearance | Colorless to yellow/light brown viscous liquid | [1][4] |

Physical and Thermodynamic Properties

The physical state and thermodynamic constants of NMA are crucial for process design, safety assessments, and purification procedures. These properties are summarized in Table 2.

Table 2: Key Physical and Thermodynamic Data for this compound

| Property | Value | Conditions | Reference |

| Melting Point | -57 °C | (lit.) | [10][11][12] |

| Boiling Point | 194 to 196 °C | (lit.) | [1][11][12] |

| Density | 0.989 g/mL | at 25 °C (lit.) | [5][11][12] |

| Vapor Pressure | 0.3 mmHg | at 20 °C | [1][5] |

| Flash Point | 79.4 °C - 85 °C | Closed Cup | [5][8][13] |

| Refractive Index (n₂₀/D) | 1.571 | (lit.) | [5][11][12] |

| Autoignition Temp. | 500 °C | [5] |

Solubility and Partitioning Behavior

The solubility of this compound dictates its utility as a solvent and influences its environmental fate and bioavailability. It is soluble in common organic solvents like ethanol, diethyl ether, and chloroform.[4][5] Its solubility in water is slight but can be influenced by pH.[5][14] In acidic conditions, the amine group can be protonated, which increases its aqueous solubility.[14]

Table 3: Solubility and Partition Coefficient of this compound

| Property | Value | Conditions | Reference |

| Water Solubility | 30 g/L | [5][11] | |

| pKa (Conjugate Acid) | 4.84 - 4.85 | at 25 °C | [5][15][16] |

| LogP (Octanol/Water) | 1.66 - 1.70 | at 20 °C | [7][17] |

The octanol-water partition coefficient (LogP) indicates a moderate lipophilicity, suggesting a tendency to partition into organic phases and biological membranes over aqueous environments.

Experimental Protocols and Methodologies

Accurate determination of physicochemical properties relies on standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals, which are a primary reference for these methods.[18][19][20]

Determination of Boiling Point (OECD TG 103)

The boiling point is a fundamental property for substance identification and purification.

Methodology: Ebulliometer Method

-

Apparatus Setup: An ebulliometer, equipped with a thermometer and a reflux condenser, is used.

-

Sample Introduction: A pure sample of this compound is placed in the boiling flask of the ebulliometer.

-

Heating: The sample is heated gently. The temperature is recorded continuously.

-

Equilibrium: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature reading during vigorous boiling and reflux.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a standard pressure-temperature nomograph or the Sidney-Young equation.

Determination of pKa (OECD TG 112)

The pKa value is critical for understanding the ionization state of a molecule at different pH values, which affects its solubility, reactivity, and biological activity.

Methodology: Spectrophotometric Method

-

Principle: This method relies on the difference in the UV-Visible absorption spectra between the neutral this compound and its protonated (conjugate acid) form.[21]

-

Preparation of Solutions: A series of buffer solutions with precisely known pH values are prepared. A stock solution of this compound is also prepared.

-

Spectral Measurement: A small aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis spectrum of each sample is recorded.[22]

-

Data Analysis: The absorbance at a specific wavelength where the difference between the ionized and non-ionized species is maximal is plotted against the pH.[23] This results in a sigmoidal curve.

-

pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH where the concentrations of the protonated and neutral species are equal.[22][23]

Determination of Partition Coefficient (LogP) (OECD TG 107)

The "shake-flask" method is a classic and straightforward technique for determining the octanol-water partition coefficient.[23]

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.

-

Analyte Addition: A known amount of this compound is dissolved in the water-saturated octanol or the octanol-saturated water.

-

Equilibration: The mixture is placed in a separation funnel and shaken vigorously to facilitate the partitioning of this compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated.

-

Concentration Measurement: The concentration of this compound in each phase (or one phase, with the other calculated by mass balance) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualized Workflows and Relationships

Understanding the logical flow of experiments and the interplay between molecular properties is essential for efficient research.

Caption: General experimental workflow for physicochemical characterization.

Caption: Relationship between molecular structure and key properties.

Conclusion

This guide provides a consolidated resource on the core physicochemical properties of this compound. The tabulated data offers a quick reference for laboratory use, while the outlined methodologies provide a foundational understanding of how these critical parameters are determined. For researchers, a firm grasp of these properties is indispensable for designing experiments, ensuring safety, and innovating new applications for this versatile chemical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mintchem.com [mintchem.com]

- 3. This compound Chemical Properties,Uses,Production [yufenggp.com]

- 4. This compound | 100-61-8 [chemicalbook.com]

- 5. This compound CAS#: 100-61-8 [m.chemicalbook.com]

- 6. L13873.22 [thermofisher.com]

- 7. This compound [stenutz.eu]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. This compound 98 100-61-8 [sigmaaldrich.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. N-甲基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. N-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. thomassci.com [thomassci.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. bloomtechz.com [bloomtechz.com]

- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 17. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 19. search.library.brandeis.edu [search.library.brandeis.edu]

- 20. oecd.org [oecd.org]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. ulm.edu [ulm.edu]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-methylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₉N, with a molecular weight of 107.15 g/mol .[1] Its structure is characterized by a methyl group and a secondary amine attached to a benzene ring. This structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃), are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.31 | td | 7.4, 1.8 | 2H | Aromatic-H (meta) |

| 6.84 | t | 7.3 | 1H | Aromatic-H (para) |

| 6.71 | d | 7.7 | 2H | Aromatic-H (ortho) |

| 3.57 | s | - | 1H | N-H |

| 2.91 | s | - | 3H | N-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| 149.45 | C (quaternary, attached to N) |

| 129.28 | Aromatic CH (meta) |

| 117.28 | Aromatic CH (para) |

| 112.50 | Aromatic CH (ortho) |

| 30.76 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description |

| 3411 | N-H Stretch[3] |

| 3050-3020 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1605, 1508 | Aromatic C=C Bending |

| 745, 690 | C-H Bending (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [4]

| m/z | Relative Intensity (%) | Assignment |

| 107 | 81.1 | [M]⁺ (Molecular Ion) |

| 106 | 100.0 | [M-H]⁺ |

| 77 | 33.6 | [C₆H₅]⁺ |

| 51 | 16.2 | [C₄H₃]⁺ |

Experimental Protocols

The data presented in this guide are typically acquired using standard high-resolution spectroscopic techniques. The following are generalized protocols for each method.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent, commonly CDCl₃, in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer.[2][5] Key parameters include a 30-90 degree pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6] Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: The spectrometer is tuned to the corresponding carbon-13 frequency (e.g., 101 MHz for a 400 MHz instrument).[2][5] A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6] A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are typically required to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates to create a thin film.[6]

-

Instrumentation: An FT-IR spectrometer is used.[6]

-

Data Acquisition: A background spectrum is first recorded to subtract the absorbance from atmospheric CO₂ and water vapor.[6] The sample is then placed in the infrared beam path, and the spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[6] To improve the signal-to-noise ratio, 16 or 32 scans are usually co-added.[6]

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5MS).[7] The temperature program typically starts at a lower temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 300°C) to ensure the elution of the compound.[7]

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization.[4][7] The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between molecular structure and spectroscopic output.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between molecular features and spectroscopic data.

References

An In-depth Technical Guide to the Solubility of N-methylaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-methylaniline in a wide range of common organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the factors influencing the dissolution process.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C is summarized in the table below. The data has been compiled from various sources and is presented in grams per liter (g/L) for easy comparison.

| Solvent Class | Solvent | Solubility (g/L) at 25°C | Qualitative Solubility |

| Alcohols | Methanol | 1049.18[1] | Soluble[2][3][4] |

| Ethanol | 1348.9[1] | Soluble[2][3][4] | |

| n-Propanol | 1138.05[1] | Soluble | |

| Isopropanol | 980.26[1] | Soluble | |

| n-Butanol | 1035.37[1] | Soluble | |

| Isobutanol | 758.38[1] | Soluble | |

| Ketones | Acetone | 2322.67[1] | Soluble |

| 2-Butanone (MEK) | 1482.84[1] | Soluble | |

| Esters | Ethyl Acetate | 1640.96[1] | Soluble |

| Methyl Acetate | 1443.77[1] | Soluble | |

| Aromatic Hydrocarbons | Toluene | 505.64[1] | Soluble in hydrocarbons[5] |

| Halogenated Hydrocarbons | Chloroform | - | Soluble[2][3][6] |

| Carbon Tetrachloride | - | Soluble[1] | |

| Ethers | Diethyl Ether | - | Soluble[2][3][4] |

| 1,4-Dioxane | 2571.87[1] | Soluble | |

| Tetrahydrofuran (THF) | 2657.86[1] | Soluble | |

| Nitriles | Acetonitrile | 2035.63[1] | Soluble |

| Amides | Dimethylformamide (DMF) | 1736.67[1] | Soluble |

| Aqueous | Water | 5.624[1] | Slightly soluble[2], Practically insoluble[2] |

Note: A hyphen (-) indicates that specific quantitative data was not found, but qualitative solubility information is available. The qualitative descriptors are based on common chemical literature terminology.

Factors Influencing Solubility

The solubility of this compound in a given solvent is governed by a combination of factors related to the solute, the solvent, and the surrounding environment. The following diagram illustrates these key relationships.

Caption: Logical workflow of factors determining this compound solubility.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

This section outlines a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method, followed by quantitative analysis using UV-Vis spectroscopy.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringe filters (Teflon or other solvent-compatible material)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Step-by-step workflow for solubility determination.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in an Erlenmeyer flask. The presence of undissolved this compound is crucial to ensure that the solution reaches saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sampling and Filtration:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter to remove any undissolved micro-droplets of this compound. This step is critical to avoid overestimation of the solubility.

-

-

Dilution:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve.

-

-

UV-Vis Spectroscopic Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by interpolating its absorbance on the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

This comprehensive guide provides essential information on the solubility of this compound in common organic solvents, equipping researchers and professionals with the necessary data and methodologies for their work.

References

Basicity of N-methylaniline compared to aniline

An in-depth technical guide comparing the basicity of N-methylaniline and aniline, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Quantitative Basicity Data

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (the anilinium ion in this case) or the pKb of the amine itself. A higher pKa value for the conjugate acid signifies a stronger base, as it indicates the proton is held more tightly. Conversely, a lower pKb value indicates a stronger base.

| Compound | Structure | pKa of Conjugate Acid | pKb of Amine |

| Aniline | C₆H₅NH₂ | ~4.60[1] | ~9.40 |

| This compound | C₆H₅NHCH₃ | ~4.85[1] | ~9.15 |

Note: pKb values are calculated using the formula pKb + pKa = 14.

The data clearly shows that the conjugate acid of this compound has a higher pKa, confirming that this compound is a more potent base than aniline.[1]

Core Principles: Electronic and Steric Effects

The difference in basicity between aniline and this compound is primarily governed by a balance of two key electronic effects: the resonance effect and the inductive effect.

Resonance Effect

In both aniline and this compound, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system of the benzene ring.[1][2][3] This resonance stabilization reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton and thereby decreasing the amine's basicity.[1][2][4]

Inductive Effect

The key structural difference is the presence of a methyl group (-CH₃) on the nitrogen atom of this compound. Alkyl groups, such as the methyl group, are electron-donating through the inductive effect (+I effect).[1][5] This effect pushes electron density towards the nitrogen atom, increasing the availability of the lone pair for protonation and thus enhancing basicity.[1][5]

The Net Effect

In this compound, the electron-donating inductive effect of the methyl group counteracts the electron-withdrawing resonance effect of the phenyl group.[1] This +I effect increases the electron density on the nitrogen atom to a greater extent than in aniline, where only hydrogen atoms are attached.[1] Consequently, the lone pair on the nitrogen of this compound is more readily available to accept a proton, making it a stronger base.[1][2] While steric hindrance can sometimes play a role in basicity, in the case of this compound, this effect is considered minor compared to the dominant electronic effects.[1]

Visualization of Basicity Factors

The following diagram illustrates the interplay of resonance and inductive effects on the nitrogen lone pair availability in both aniline and this compound.

Caption: Electronic effects on the basicity of aniline and this compound.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for quantifying basicity. The following are standard experimental methodologies employed in this context.

Potentiometric Titration

This is a highly accurate and widely adopted method for pKa determination.[6]

-

Principle: The method involves the gradual addition of a strong acid (titrant), such as hydrochloric acid (HCl), to a solution of the amine (analyte). The pH of the solution is monitored continuously using a calibrated pH meter. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).

-

Methodology:

-

Sample Preparation: A precise concentration of the amine (e.g., aniline or this compound) is dissolved in deionized water or a suitable buffer of known ionic strength.[6]

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution using a burette. The solution should be continuously stirred.[7]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added.[6] The equivalence point is identified from the steepest part of the curve. The pKa of the conjugate acid is the pH value recorded at exactly half the volume of the equivalence point.[6]

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful alternative for pKa determination by observing pH-dependent changes in the chemical shifts of specific nuclei.[6]

-

Principle: The chemical environment, and thus the chemical shift, of nuclei near the amino group will change depending on its protonation state. By monitoring these shifts across a range of pH values, a titration curve can be generated, and the pKa can be determined.

-

Methodology:

-

Sample Preparation: A series of samples of the amine is prepared in buffers of varying, precisely known pH values.

-

Data Acquisition: ¹H or ¹⁵N NMR spectra are acquired for each sample. For ¹H NMR, the chemical shifts of protons adjacent to the amino group are monitored.[6][8] For ¹⁵N NMR, the shift of the nitrogen atom itself provides a direct probe.[8]

-

Data Analysis: The chemical shift of the chosen nucleus is plotted against the pH of the solution.[6] The resulting data points form a sigmoidal curve. This curve is then fitted to a modified Henderson-Hasselbalch equation to calculate the pKa, which corresponds to the inflection point of the curve.[6]

-

Computational Chemistry

In silico methods can predict and rationalize basicity trends.

-

Principle: Computational methods like Density Functional Theory (DFT) can calculate the proton affinity and theoretical pKa values of molecules.[1] These calculations provide deep insights into the electronic factors that govern basicity.

-

Methodology:

-

Model Generation: The 3D structures of the amine and its protonated form are computationally modeled.

-

Calculation: Quantum mechanical calculations are performed to determine properties such as the electrostatic potential at the nitrogen atom and the energy difference between the protonated and unprotonated forms.

-

Analysis: The results can be used to generate electron density maps that visualize the electron distribution, confirming higher electron density on the nitrogen in this compound.[1] Calculated pKa values can then be compared with experimental data.[1]

-

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. quora.com [quora.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. uregina.scholaris.ca [uregina.scholaris.ca]

- 8. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylaniline (NMA) is a fundamental aromatic amine with significant applications in the synthesis of dyes, agrochemicals, and other organic compounds. Its molecular structure and properties are of considerable interest in computational chemistry, serving as a model system for studying the effects of substituent groups on the electronic and conformational characteristics of the aniline backbone. This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular geometry, vibrational frequencies, and conformational landscape of this compound. The guide details the theoretical and experimental methodologies employed, presents a comparative analysis of computational and experimental data, and illustrates key concepts and workflows through structured diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize computational chemistry in their work.

Introduction

This compound (C₆H₅NH(CH₃)) is a secondary aromatic amine that presents an interesting case for theoretical study due to the interplay between the electron-donating methyl group and the aromatic phenyl ring, which influences the electronic properties and geometry of the amino group. The lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the benzene ring, affecting the C-N bond length and the planarity of the nitrogen center.

Quantum chemical calculations have become an indispensable tool for investigating the properties of such molecules at the atomic level. These methods allow for the accurate prediction of molecular geometries, vibrational spectra, and potential energy surfaces, providing insights that are often complementary to experimental data. This guide will delve into the specifics of performing and interpreting quantum chemical calculations for this compound, with a focus on methods, data comparison, and visualization of key processes.

Methodologies

Computational Protocols

A variety of quantum chemical methods are employed to study this compound, each with a different balance of accuracy and computational cost.

-

Density Functional Theory (DFT): This is the most widely used approach for molecules of this size. Functionals such as B3LYP, ωB97XD, and M06-2X are commonly paired with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) to optimize the molecular geometry and calculate vibrational frequencies.

-

Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide higher accuracy, especially for electronic properties and reaction barriers.

Geometry Optimization: The first step in most calculations is to find the minimum energy structure of the molecule. This is achieved by calculating the forces on each atom and iteratively moving the atoms until these forces are close to zero. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.

Frequency Calculations: Following geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and the approximations inherent in the computational method.

Potential Energy Surface (PES) Scans: To investigate conformational changes, such as the rotation around the C-N bond, a relaxed PES scan is performed. The dihedral angle of interest is systematically varied, and at each step, the rest of the molecule's geometry is optimized. This allows for the determination of rotational barriers and the identification of stable conformers.

Experimental Protocols

Experimental data provide the benchmark for validating computational results. The primary techniques for determining the molecular structure and vibrational properties of this compound are:

-

Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of a molecule in the gas phase. Analysis of the microwave spectrum yields highly accurate rotational constants, from which a precise molecular geometry can be determined. A jet-cooled Fourier-transform microwave spectrometer is often used to record the spectrum in the gigahertz range.

-

Gas-Phase Electron Diffraction (GED): In a GED experiment, a beam of high-energy electrons is scattered by the molecules in a gas sample. The resulting diffraction pattern provides information about the internuclear distances in the molecule. The experimental data is typically refined in conjunction with theoretical calculations to obtain a detailed molecular structure.

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation, while FT-Raman spectroscopy measures the inelastic scattering of laser light. The resulting spectra provide a fingerprint of the molecule's vibrational frequencies. For this compound, FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range and FT-Raman spectra in the 3500–100 cm⁻¹ range.

Results and Discussion

Conformational Analysis and Rotational Barrier

The key conformational feature of this compound is the orientation of the methyl group and the hydrogen atom attached to the nitrogen relative to the phenyl ring. The planarity of the C-NH-C fragment is a result of the p-π conjugation between the nitrogen lone pair and the aromatic ring.

The rotation around the C(phenyl)-N bond is a crucial aspect of NMA's flexibility. A potential energy surface scan reveals the energy barrier for this rotation. The lowest energy conformation corresponds to a quasi-planar structure of the Ph-NC₂ fragment. The transition state for the rotation involves the disruption of the p-π conjugation, leading to a higher energy state.

Molecular Geometry

The molecular geometry of this compound has been determined through both computational and experimental methods. The table below presents a comparison of key geometrical parameters obtained from DFT calculations and experimental data for the closely related N,N-dimethylaniline, which serves as a valuable reference.

| Parameter | DFT (B3LYP/cc-pVTZ) | Experimental (GED for N,N-dimethylaniline)[1] |

| Bond Lengths (Å) | ||

| C(phenyl)-N | 1.393 | 1.396(14) |

| N-C(methyl) | 1.455 | 1.460(12) |

| **Bond Angles (°) ** | ||

| C-N-C | 118.5 | - |

| C-C(phenyl)-N | 120.8 | - |

Note: Experimental data for this compound from microwave spectroscopy would provide a more direct comparison but was not available in tabulated form in the reviewed literature.

The calculated bond lengths are in good agreement with the experimental values for N,N-dimethylaniline[1]. The C(phenyl)-N bond is shorter than a typical C-N single bond, which is indicative of the partial double bond character due to resonance.

Vibrational Analysis

The vibrational spectrum of this compound is complex, with contributions from the phenyl ring, the methyl group, and the N-H group. DFT calculations provide a powerful tool for assigning the observed bands in the experimental FT-IR and FT-Raman spectra. The table below compares the calculated harmonic frequencies (scaled) with experimental values for some key vibrational modes of the related N,N-dimethylaniline.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) | Experimental Frequency (cm⁻¹) (FT-IR for NNDMA)[2] | Experimental Frequency (cm⁻¹) (FT-Raman for NNDMA)[2] |

| C-H stretch (aromatic) | ~3070 | 3074, 3063, 3027 | - |

| C-H stretch (methyl) | ~2990 | 2984, 2996 | - |

| C-C stretch (ring) | ~1580 | 1577, 1578 | 1520 |

| C-N stretch | ~1350 | - | - |

| N-H stretch | ~3450 | - | - |

Note: A comprehensive experimental vibrational frequency table for this compound was not available in the reviewed literature. Data for N,N-dimethylaniline is presented for illustrative purposes.

The calculated frequencies generally show good agreement with the experimental data, allowing for a reliable assignment of the spectral bands. The N-H stretching vibration is a characteristic band for this compound.

Conclusion

Quantum chemical calculations, particularly Density Functional Theory, provide a robust and accurate framework for investigating the molecular properties of this compound. These theoretical approaches yield valuable data on molecular geometry, conformational energetics, and vibrational spectra that are in good agreement with available experimental results for this compound and its analogues. The synergy between computational and experimental techniques is crucial for a comprehensive understanding of the structure-property relationships in aromatic amines. This guide has outlined the key methodologies and presented a comparative analysis that can serve as a foundation for further research and application in fields such as drug design and materials science, where the detailed molecular characteristics of this compound and related compounds are of paramount importance.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of N-Methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylaniline (NMA) is a crucial chemical intermediate in the synthesis of a wide array of products, including dyes, agrochemicals, and pharmaceuticals. A thorough understanding of its stability and degradation pathways is paramount for ensuring product quality, process safety, and environmental stewardship. This technical guide provides a comprehensive overview of the chemical, thermal, photo-, and biodegradation of this compound. It consolidates quantitative data, details experimental protocols for studying its degradation, and presents visual representations of the degradation pathways and experimental workflows.

Chemical Stability and Degradation

This compound is a colorless to slightly yellow oily liquid that is stable under normal storage conditions. However, it is susceptible to degradation upon exposure to air, light, strong oxidizing agents, and certain pH conditions, often resulting in discoloration to a brown hue.[1][2]

Oxidative Degradation

Chemical oxidation is a primary degradation pathway for this compound. The reaction mechanism and products are highly dependent on the oxidant used.

1.1.1. Oxidation with Dichromate and Chromic Acid